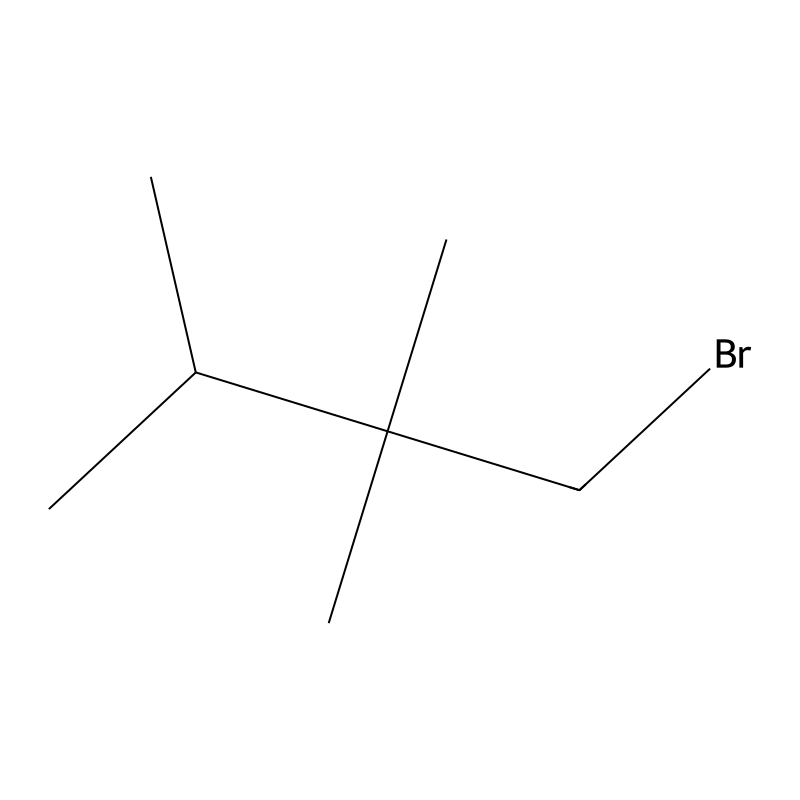

1-Bromo-2,2,3-trimethylbutane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

1-Bromo-2,2,3-Trimethylbutane is a primary alkyl bromide. Primary alkyl bromides are useful as reagents in organic synthesis due to the ease with which the bromine atom can be displaced by a nucleophile in a nucleophilic substitution reaction. This property allows them to be used for the introduction of a new carbon chain into a molecule.

Solvent

The hydrocarbon chain of 1-Bromo-2,2,3-Trimethylbutane might allow it to function as a non-polar solvent. Non-polar solvents are useful for dissolving other non-polar substances, such as fats, oils, and greases. However, further research would be needed to determine its effectiveness and suitability as a solvent compared to other options.

Intermediate

-Bromo-2,2,3-Trimethylbutane could potentially serve as a synthetic intermediate in the production of more complex molecules. By manipulating the bromine group, chemists could introduce various functionalities, leading to new materials with desired properties.

Additional Resources:

1-Bromo-2,2,3-trimethylbutane is an organic compound with the molecular formula . It is classified as a brominated alkane, characterized by a bromine atom attached to a butane chain that is further substituted with three methyl groups. This structural arrangement contributes to its reactivity and makes it a valuable intermediate in organic synthesis and various

- Nucleophilic Substitution Reactions (SN1 and SN2): The bromine atom can be replaced by various nucleophiles such as hydroxide (), cyanide (), or alkoxide (). The mechanism can vary depending on the conditions; for instance, SN1 reactions involve the formation of a carbocation intermediate, while SN2 reactions proceed via a concerted mechanism where the nucleophile attacks the carbon atom directly.

- Elimination Reactions (E1 and E2): Under basic conditions, 1-bromo-2,2,3-trimethylbutane can undergo elimination to form alkenes. The major product from such reactions is typically 2,2,3-trimethyl-1-butene. The choice of base and solvent can influence the outcome of these reactions, with strong bases like potassium tert-butoxide favoring elimination pathways .

The synthesis of 1-bromo-2,2,3-trimethylbutane typically involves the bromination of 2,2,3-trimethylbutane using bromine () in the presence of a radical initiator such as UV light or heat. Key conditions for this reaction include:

- Temperature: Elevated temperatures are often required to initiate radical formation.

- Solvent: Non-polar solvents like carbon tetrachloride () are commonly used.

- Initiator: UV light or heat serves to generate bromine radicals necessary for the substitution reaction.

In industrial settings, continuous flow reactors may be employed to enhance mixing and heat transfer, thereby improving yield and purity.

1-Bromo-2,2,3-trimethylbutane finds applications across various fields:

- Organic Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules.

- Medicinal Chemistry: It is utilized in developing biologically active compounds and pharmaceuticals.

- Material Science: The compound can be involved in preparing polymers and advanced materials due to its reactive nature.

Studies on the interaction of 1-bromo-2,2,3-trimethylbutane with nucleophiles reveal its potential as an alkylating agent. In nucleophilic substitution reactions (SN1 or SN2), the bromine atom is displaced by nucleophiles leading to new carbon-nucleophile bonds. The specific outcome of these interactions can depend on factors such as solvent polarity and nucleophile strength .

Several compounds share structural similarities with 1-bromo-2,2,3-trimethylbutane. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-Bromo-2,2-dimethylpropane | Fewer methyl groups compared to 1-bromo-2,2,3-trimethylbutane | Less steric hindrance affecting reactivity |

| 2-Bromo-2-methylpropane | Different substitution pattern | Tertiary structure may lead to different reaction pathways |

| 1-Bromo-3-methylbutane | Similar chain length but different branching | Alters reactivity profile due to position of bromine |

| 1-Bromo-4-methylpentane | Longer carbon chain | Changes physical properties and reactivity |

Uniqueness: The uniqueness of 1-bromo-2,2,3-trimethylbutane lies in its specific substitution pattern and steric hindrance from three methyl groups. This configuration affects its reactivity in nucleophilic substitution and elimination reactions compared to its analogs .

Physical State and Appearance

1-Bromo-2,2,3-trimethylbutane exists as a colorless liquid at room temperature (20°C) [1]. This physical state is consistent with the general properties of alkyl bromides, which typically exist as liquids at ambient conditions for compounds with carbon chain lengths between C4 and C16 [2]. The compound exhibits the characteristic appearance of most organobromine compounds, presenting as a clear, water-white liquid when pure [1].

Boiling and Melting Points

The boiling and melting points of 1-bromo-2,2,3-trimethylbutane are not explicitly documented in the available literature. However, thermodynamic properties for the closely related isomer 2-bromo-2,3,3-trimethylbutane indicate a melting point (fusion temperature) of 422.65 K (149.5°C) [3]. The absence of specific thermal transition data for 1-bromo-2,2,3-trimethylbutane highlights a gap in the experimental characterization of this compound.

Based on structural analysis and comparison with related compounds, the boiling point of 1-bromo-2,2,3-trimethylbutane would be expected to fall within the range typical for branched alkyl bromides of similar molecular weight. The extensive branching in the molecule, particularly the presence of three methyl groups attached to adjacent carbon atoms, would likely result in a lower boiling point compared to linear alkyl bromides of equivalent molecular weight due to reduced intermolecular van der Waals forces resulting from decreased surface area [5].

The relationship between molecular structure and boiling point in alkyl halides demonstrates that branching decreases boiling points because branched molecules have a more compact, spherical shape that reduces surface area available for intermolecular interactions [6] [5]. This steric effect is particularly pronounced in highly branched compounds such as 1-bromo-2,2,3-trimethylbutane, where the quaternary carbon center and multiple methyl substituents create significant molecular compactness.

Solubility Profile in Various Solvents

1-Bromo-2,2,3-trimethylbutane exhibits solubility characteristics typical of alkyl bromides. Like other haloalkanes, it is expected to be sparingly soluble in water but readily soluble in organic solvents [7] [8]. The limited water solubility of alkyl bromides results from their inability to form hydrogen bonds with water molecules and the insufficient energy release when new alkyl bromide-water interactions are formed compared to the energy required to break existing hydrogen bonds in water [9].

The compound's solubility in organic solvents can be attributed to the principle of "like dissolves like," where the nonpolar nature of the alkyl portion and the polarizable bromine atom allow for favorable interactions with organic solvents through van der Waals forces and dipole-induced dipole interactions [10] [11]. Common organic solvents such as ethanol, diethyl ether, acetone, and benzene would be expected to readily dissolve 1-bromo-2,2,3-trimethylbutane [12].

The extensive branching in 1-bromo-2,2,3-trimethylbutane may slightly affect its solubility profile compared to linear alkyl bromides. The more compact molecular structure could influence the compound's ability to interact with both polar and nonpolar solvents, potentially affecting solubility parameters and partition coefficients [13].

Vapor Pressure and Volatility

Specific vapor pressure data for 1-bromo-2,2,3-trimethylbutane is not available in the literature. However, the vapor pressure characteristics can be inferred from the general properties of alkyl bromides and the effects of molecular structure on volatility. The compound's volatility would be influenced by its molecular weight (179.10 g/mol) and the degree of branching in its structure [14].

Alkyl bromides typically exhibit moderate volatility, with vapor pressures that depend on both molecular weight and structural features. The extensive branching in 1-bromo-2,2,3-trimethylbutane would likely result in higher volatility compared to linear alkyl bromides of similar molecular weight due to weaker intermolecular forces in the condensed phase [15] [6].

The volatility characteristics are also influenced by the presence of the bromine atom, which contributes to the compound's overall molecular weight and polarizability. Bromine-containing compounds generally exhibit lower volatility than their chlorine analogs due to the larger atomic size and mass of bromine [15] [16].

Density and Viscosity Characteristics

The density and viscosity of 1-bromo-2,2,3-trimethylbutane are not explicitly reported in the available literature. However, these properties can be estimated based on the general characteristics of alkyl bromides and the effects of molecular structure on physical properties.

Alkyl bromides typically have densities greater than 1.0 g/cm³ due to the presence of the heavy bromine atom. For comparison, related compounds such as 1-bromo-2,2-dimethylpropane have a density of 1.199 g/cm³ [12], and 1-bromo-3-methylbutane has a density of 1.21 g/cm³ [17]. Based on these values and the molecular structure of 1-bromo-2,2,3-trimethylbutane, the density would be expected to fall within the range of 1.15-1.25 g/cm³.

The viscosity of 1-bromo-2,2,3-trimethylbutane would be influenced by both molecular weight and the degree of branching. The extensive branching in the molecule would likely result in lower viscosity compared to linear alkyl bromides of similar molecular weight due to reduced intermolecular entanglement and weaker van der Waals interactions . The compact, spherical shape resulting from branching typically leads to decreased viscosity as molecules can flow more easily past one another.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₅Br | Multiple sources [18] [1] [14] |

| Molecular Weight | 179.10 g/mol | Multiple sources [18] [1] [14] |

| Physical State (20°C) | Liquid | American Elements [1] |

| Appearance | Colorless liquid | American Elements [1] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Vapor Pressure | Not available | - |

| Water Solubility | Sparingly soluble | Inferred from alkyl bromide properties [7] [8] |

| Organic Solvent Solubility | Readily soluble | Inferred from alkyl bromide properties [13] [11] |